L-Glutamine, N-(4-hydroxy-3-iodophenyl)-

Description

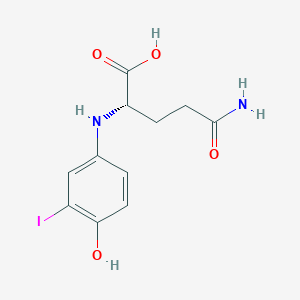

L-Glutamine, N-(4-hydroxy-3-iodophenyl)- is a synthetic derivative of L-glutamine, a non-essential amino acid critical for nitrogen metabolism and cellular energy production. The compound features a modified side chain where the amide group of L-glutamine is substituted with a 4-hydroxy-3-iodophenyl moiety (Figure 1). This iodinated aromatic group confers unique physicochemical and biological properties, making the compound valuable in pharmaceutical and diagnostic applications, particularly in targeted therapies and imaging agents .

Properties

CAS No. |

147139-63-7 |

|---|---|

Molecular Formula |

C6H3F3N2O2 |

Synonyms |

gamma-glutaminyl-4-hydroxy-3-iodobenzene |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Backbone: Retains the L-glutamine core (α-amino and carboxyl groups).

- Molecular Weight : Estimated to be ~450–500 g/mol (exact value depends on additional functional groups).

Synthesis and Applications: The compound is synthesized via nucleophilic substitution or coupling reactions, often involving iodinated aromatic precursors. Its iodine atom enables use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, similar to other iodinated amino acid derivatives .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1 summarizes key differences between L-Glutamine, N-(4-hydroxy-3-iodophenyl)- and structurally related compounds.

Physicochemical Properties

- Solubility : The iodinated derivative exhibits reduced water solubility compared to unmodified L-glutamine due to its hydrophobic aromatic group. In contrast, N-(2-hydroxyethyl)-L-glutamine retains high water solubility (~190 mg/mL) .

- Stability : The iodine atom in L-Glutamine, N-(4-hydroxy-3-iodophenyl)- may confer susceptibility to dehalogenation under physiological conditions, whereas fluorinated analogs like [¹⁸F]FPGLN are more stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.